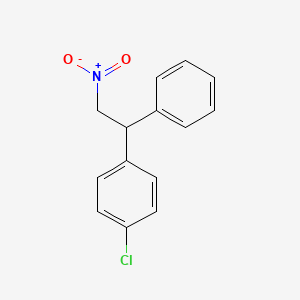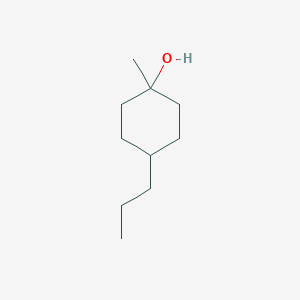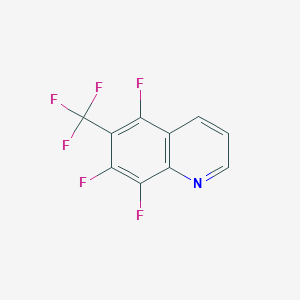
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their enhanced biological activity and unique properties due to the incorporation of fluorine atoms into their structure . This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 5,7,8-Trifluoro-6-(trifluoromethyl)quinoline involves several steps. One common method includes the amination of 5,7-difluoro- and 5,7,8-trifluoroquinoline, as well as 6-trifluoromethyl-5,7,8-trifluoroquinoline . The reaction conditions for these syntheses often involve the use of nitrogen-centered nucleophiles such as aqueous and liquid ammonia, hydrazine hydrate, and piperidine . The orientation of substitution in these reactions can depend on temperature, with enthalpy control changing to entropy control at different temperatures .
Analyse Chemischer Reaktionen
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization . Common reagents used in these reactions include nitrogen-centered nucleophiles and organometallic compounds . Major products formed from these reactions include monoaminoquinolines and other quinoline derivatives with modified amino groups .
Wissenschaftliche Forschungsanwendungen
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline has several scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial, antineoplastic, and antiviral activities . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound for developing new drugs . Additionally, fluorinated quinolines have applications in agriculture as components for liquid crystals and in the production of cyanine dyes .
Wirkmechanismus
The mechanism of action of 5,7,8-Trifluoro-6-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. As a fluorinated quinoline, it is known to inhibit various enzymes, which contributes to its antibacterial, antineoplastic, and antiviral activities . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines such as 5,7-difluoroquinoline, 5,6,8-trifluoroquinoline, and 8-chloro-5,7-difluoroquinoline . These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents. The unique combination of fluorine atoms and a trifluoromethyl group in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
521062-33-9 |
|---|---|
Molekularformel |
C10H3F6N |
Molekulargewicht |
251.13 g/mol |
IUPAC-Name |
5,7,8-trifluoro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H3F6N/c11-6-4-2-1-3-17-9(4)8(13)7(12)5(6)10(14,15)16/h1-3H |
InChI-Schlüssel |
WCRJKUDIBZTVKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C(=C2F)C(F)(F)F)F)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


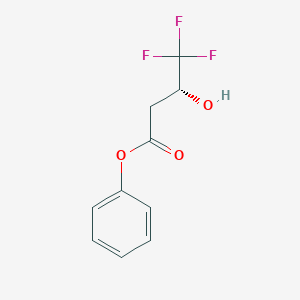
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
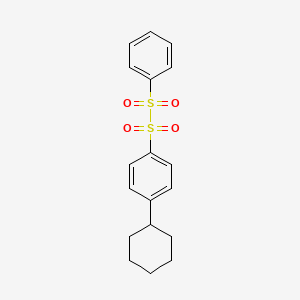
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
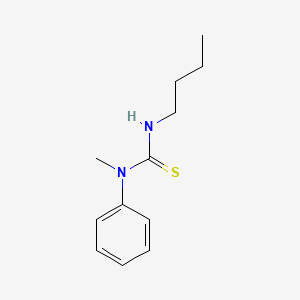
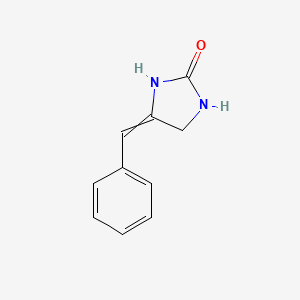
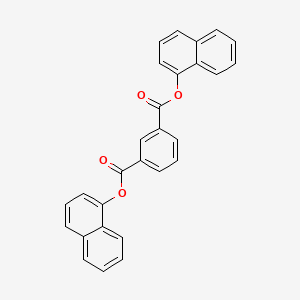
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
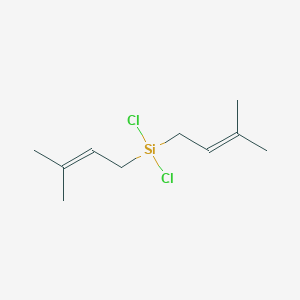
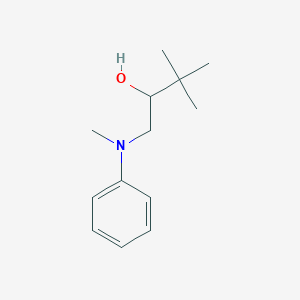
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
